molecular formula C9H16O5 B1673970 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate CAS No. 16695-45-7

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate

Cat. No. B1673970
CAS RN: 16695-45-7
M. Wt: 204.22 g/mol
InChI Key: VETIYACESIPJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate” is a chemical compound with the CAS Number: 19812-60-3 . It has a molecular weight of 248.28 and its IUPAC name is 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl acrylate . It is stored under an inert atmosphere at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20O6/c1-2-11(13)17-10-9-16-8-7-15-6-5-14-4-3-12/h2,12H,1,3-10H2 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature .

Scientific Research Applications

Cartilage Tissue Engineering

Hydroxy-PEG3-acrylate, as part of PEG acrylate-based hydrogels, is utilized in cartilage tissue engineering. These hydrogels can mimic the extracellular matrix, providing a supportive scaffold that encourages cartilage regeneration and repair .

Bone Tissue Engineering

Similarly, in bone tissue engineering, Hydroxy-PEG3-acrylate contributes to the development of scaffolds that support the growth and differentiation of bone cells, aiding in the healing of bone defects and injuries .

Controlled Release Systems

In drug delivery systems, Hydroxy-PEG3-acrylate is used to create PEG hydrogels that can control the release of biomolecules. This application is crucial for ensuring that therapeutic agents are delivered at the right time and place within the body .

Regenerative Medicine

The compound’s role in regenerative medicine extends beyond tissue engineering. It’s involved in creating environments conducive to cell growth and proliferation, which is essential for repairing damaged tissues or organs .

Proteomics

Hydroxy-PEG3-acrylate derivatives are used in proteomics for protein modification. The process known as PEGylation can improve the stability and solubility of proteins, which is beneficial for various biological research methods .

Bioactive Hydrogel Formation

The compound is integral in forming bioactive hydrogels that can interact with biological tissues. These interactions are vital for applications where material-tissue integration is necessary .

Safety and Hazards

The compound has been classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

Hydroxy-PEG3-acrylate, also known as 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate or Triethylene glycol monoacrylate, is a PEG-based linker for PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that target proteins for degradation . The primary targets of Hydroxy-PEG3-acrylate are the proteins that are intended to be degraded .

Mode of Action

Hydroxy-PEG3-acrylate acts as a linker in PROTAC molecules, joining two essential ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . By binding these two ligands, Hydroxy-PEG3-acrylate enables the formation of a ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .

Biochemical Pathways

The key biochemical pathway involved in the action of Hydroxy-PEG3-acrylate is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within cells . By facilitating the formation of PROTAC molecules, Hydroxy-PEG3-acrylate allows for the selective degradation of specific target proteins .

Pharmacokinetics

PEGylation can increase solubility, reduce immunogenicity, and enhance stability, thereby improving bioavailability .

Result of Action

The primary result of Hydroxy-PEG3-acrylate’s action is the selective degradation of target proteins . This can have various effects at the molecular and cellular levels, depending on the specific function of the degraded protein .

Action Environment

The action of Hydroxy-PEG3-acrylate, like other PEG-based compounds, can be influenced by various environmental factors. For instance, the hydrophilic nature of PEG allows for increased solubility in aqueous environments . Furthermore, the flexibility of PEG allows for surface treatment or bioconjugation without steric hindrance . These properties can influence the action, efficacy, and stability of Hydroxy-PEG3-acrylate in different environments .

properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-2-9(11)14-8-7-13-6-5-12-4-3-10/h2,10H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETIYACESIPJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168208
Record name 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate

CAS RN

16695-45-7
Record name 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16695-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethylene glycol monoacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-hydroxyethoxy)ethoxy]ethyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.023
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIETHYLENE GLYCOL MONOACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O530A23BH3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate
Reactant of Route 2
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate
Reactant of Route 3
Reactant of Route 3
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate
Reactant of Route 4
Reactant of Route 4
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate
Reactant of Route 5
Reactant of Route 5
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate
Reactant of Route 6
Reactant of Route 6
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.